molecular formula C27H25N3O6S B2869812 3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114655-27-4

3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2869812
CAS No.: 1114655-27-4
M. Wt: 519.57
InChI Key: SSLPZPLNERRDPJ-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a furan-methyl group, a sulfanyl-linked oxazole-methyl moiety, and a 3,4,5-trimethoxyphenyl ring. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and nucleophilic substitution, to assemble the fused heterocyclic system. Its crystallinity and stability may be influenced by the electron-donating methoxy groups and planar aromatic systems, which facilitate π-π stacking interactions .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6S/c1-16-21(28-25(36-16)17-12-22(32-2)24(34-4)23(13-17)33-3)15-37-27-29-20-10-6-5-9-19(20)26(31)30(27)14-18-8-7-11-35-18/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLPZPLNERRDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, oxazole derivatives, and quinazolinone precursors. The key steps may involve:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxazole ring: This step may involve the condensation of an amino acid derivative with a carbonyl compound, followed by cyclization.

    Coupling reactions: The furan and oxazole rings are then coupled to the quinazolinone core through sulfanyl linkages using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.

    Use of catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

    Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield fully or partially reduced products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful in treating various diseases.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one depends on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Thiazole Derivatives

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) () share structural motifs with the target compound, including:

  • Heterocyclic cores: Thiazole (in analogues) vs. quinazolinone (target).
  • Substituents : Fluorophenyl and triazole groups (analogues) vs. trimethoxyphenyl and oxazole (target).

These analogues exhibit isostructural triclinic packing (space group P̄1), with one fluorophenyl group oriented perpendicular to the molecular plane, a feature that may reduce solubility compared to the target compound’s planar trimethoxyphenyl system .

Triazolone Derivatives

Compounds d and e from Pharmacopeial Forum () incorporate triazolone and dioxolane moieties. While these lack the quinazolinone core, their sulfanyl-linked substituents and aromatic piperazine groups suggest comparable synthetic complexity.

Key Findings :

  • The target compound’s quinazolinone-oxazole fusion may confer superior thermal stability compared to thiazole derivatives, as evidenced by higher melting points in similar fused systems .

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